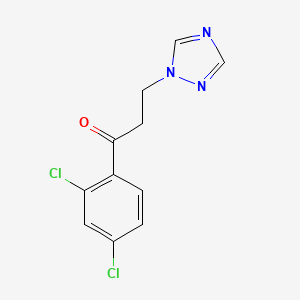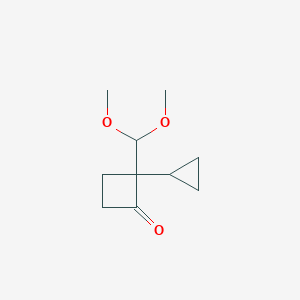
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a butyl group, a phenylsulfanyl group, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a butyl-substituted cyclobutanone, in the presence of a phenylsulfanyl and trimethylsilyl reagent. The reaction conditions typically include:
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: A Lewis acid such as titanium tetrachloride (TiCl4) or boron trifluoride etherate (BF3·OEt2)
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) or other fluoride sources to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of 1-butyl-3-(phenylsulfanyl)cyclobutanone.
Reduction: Formation of 1-butyl-3-(phenylthio)cyclobutan-1-ol.
Substitution: Formation of 1-butyl-3-(phenylsulfanyl)cyclobutan-1-ol with a different substituent replacing the trimethylsilyl group.
科学的研究の応用
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Potential use as a probe or ligand in biochemical studies due to its ability to interact with specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and polymers with enhanced properties.
作用機序
The mechanism of action of 1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can form hydrogen bonds with target molecules, contributing to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Butyl-3-(phenylsulfanyl)cyclobutan-1-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
1-Butyl-3-(trimethylsilyl)cyclobutan-1-ol: Lacks the phenylsulfanyl group, affecting its biological activity and interactions.
3-(Phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol: Lacks the butyl group, altering its physical and chemical properties.
Uniqueness
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol is unique due to the presence of all three substituents on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 86573-84-4 | |
分子式 |
C17H28OSSi |
分子量 |
308.6 g/mol |
IUPAC名 |
1-butyl-3-phenylsulfanyl-3-trimethylsilylcyclobutan-1-ol |
InChI |
InChI=1S/C17H28OSSi/c1-5-6-12-16(18)13-17(14-16,20(2,3)4)19-15-10-8-7-9-11-15/h7-11,18H,5-6,12-14H2,1-4H3 |
InChIキー |
CRWVWXYUZFMCBW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CC(C1)([Si](C)(C)C)SC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)

diphenyl-lambda~5~-phosphane](/img/no-structure.png)



![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)



